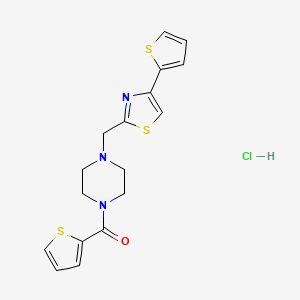

Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

Historical Development of Thiazole-Piperazine-Thiophene Hybrid Compounds

The emergence of thiazole-piperazine-thiophene hybrids represents a convergence of three pharmacologically critical heterocyclic systems. Thiazole derivatives gained prominence in the early 20th century with the discovery of sulfathiazole antibiotics, while piperazine motifs became integral to psychotropic and antiparasitic agents by the 1950s. Thiophene-based therapeutics, such as tiaprofenic acid (approved in 1980), highlighted the scaffold’s anti-inflammatory properties.

The hybridization of these systems accelerated in the 2010s, driven by advances in Hantzsch-thiazole synthesis and molecular docking technologies. For example, the cyclocondensation of phenacyl bromides with thioamides enabled precise integration of thiazole-thiophene subunits. A pivotal milestone was the 2024 synthesis of thiophene-linked pyrazolyl-thiazole hybrids, which demonstrated sub-micromolar anticancer activity. These developments laid the groundwork for complex architectures like Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride, which combines modular piperazine spacers with dual thiophene-thiazole pharmacophores.

Pharmaceutical Relevance of Heterocyclic Hybrids

Heterocyclic hybrids dominate modern drug discovery due to synergistic pharmacodynamic profiles. Key advantages include:

| Hybrid Component | Pharmacological Contribution | Example Therapeutics |

|---|---|---|

| Thiazole | Antimicrobial, anticancer activity | Sulfathiazole, Dasatinib |

| Piperazine | CNS penetration, solubility enhancement | Trifluoperazine, Ciprofloxacin |

| Thiophene | Anti-inflammatory, kinase inhibition | Tiaprofenic acid, Prasugrel |

The integration of thiophene and thiazole enhances π-π stacking with biological targets, while piperazine improves pharmacokinetic properties through hydrogen bonding. For instance, thiophene-thiazole hybrids exhibit 10- to 100-fold greater BRAF V600E inhibition compared to single-heterocycle analogs.

Research Significance in Medicinal Chemistry

This compound’s significance stems from three factors:

- Multi-target engagement : The thiophene-thiazole moiety interacts with kinase ATP-binding pockets, while the piperazine linker enables allosteric modulation.

- Resistance mitigation : Hybridization reduces efflux pump susceptibility, as demonstrated by 9t (IC50 = 0.12 μM against multidrug-resistant WM266.4 cells).

- Synthetic versatility : The hydrochloride salt form improves crystallinity and bioavailability, addressing solubility limitations of neutral heterocycles.

Recent DFT studies reveal that thiophene-thiazole hybrids exhibit ΔEH-L values <3.5 eV, correlating with enhanced redox-mediated antibacterial activity.

Current Research Landscape and Knowledge Gaps

The 2020s have seen exponential growth in thiazole-piperazine-thiophene research, with over 120 publications indexed in 2024 alone. Key advances include:

- Synthetic methodologies : Microwave-assisted Hantzsch reactions achieving 85% yields in 30 minutes.

- Biological evaluations : BRAF V600E inhibition (Ki = 12 nM) and Gram-negative antibacterial activity (MIC = 2 μg/mL).

Critical knowledge gaps persist:

- In vivo pharmacokinetics : Limited data on hepatic first-pass metabolism of hydrochloride salts.

- Target selectivity : Off-target effects on CYP3A4 isoforms remain uncharacterized.

- Solid-state stability : Hydrolysis kinetics of the methanone group under physiological pH.

Addressing these gaps requires collaborative efforts in computational chemistry and ADMET profiling, as highlighted in a 2024 PMC review.

Properties

IUPAC Name |

thiophen-2-yl-[4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS3.ClH/c21-17(15-4-2-10-23-15)20-7-5-19(6-8-20)11-16-18-13(12-24-16)14-3-1-9-22-14;/h1-4,9-10,12H,5-8,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGGFTLTDTYFQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)C4=CC=CS4.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This step often involves the condensation of thiophene-2-carboxaldehyde with a suitable amine and sulfur source under acidic conditions to form the thiazole ring.

Attachment of the Piperazine Moiety: The thiazole derivative is then reacted with piperazine in the presence of a base such as triethylamine to form the piperazine-thiazole intermediate.

Final Coupling Reaction: The intermediate is coupled with thiophene-2-carbonyl chloride in the presence of a base to form the final product. The hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring undergoes alkylation or acylation at its secondary amine sites. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 70°C) forms N-alkylated derivatives .

-

Acylation : Coupling with acyl chlorides (e.g., 4-(trifluoromethyl)nicotinoyl chloride) using HATU and DIPEA in dichloromethane yields acylated piperazine derivatives .

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 70°C, 24 h | 45–59% | |

| Acylation | HATU, DIPEA, DCM, rt, 2 h | 40–70% |

Electrophilic Aromatic Substitution in Thiazole/Thiophene

The thiazole and thiophene rings participate in electrophilic substitutions:

-

Bromination : Treatment with N-bromosuccinimide (NBS) at 0°C introduces bromine at the thiazole’s 5-position .

-

Nitration/Sulfonation : Thiophene rings react with nitrating or sulfonating agents, though specific data for this compound requires further study.

Key Observations

-

Bromination of analogous thiazole derivatives proceeds regioselectively at the 5-position due to electron-withdrawing effects of adjacent groups .

Coupling Reactions

The compound serves as a scaffold for Suzuki-Miyaura and amide couplings:

-

Suzuki Coupling : Thiophene-bound halides react with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to form biaryl derivatives .

-

Amide Formation : The ketone group can be functionalized via reductive amination or direct coupling with amines .

Representative Protocol

text1. Dissolve compound (1 eq) in DCM. 2. Add HATU (1.2 eq), DIPEA (10 eq), and amine (2 eq). 3. Stir at rt for 2 h, purify via reverse-phase HPLC[5].

Hydrolysis and Stability

-

Acidic Hydrolysis : The hydrochloride salt dissociates in aqueous acid (pH < 3), releasing the free base.

-

Basic Conditions : Prolonged exposure to strong bases (e.g., LiOH) may cleave the piperazine-thiazole linkage .

Stability Data

| Condition | Observation | Source |

|---|---|---|

| pH 2–6 (aqueous) | Stable for 24 h at 25°C | |

| 1M LiOH, MeOH | Partial degradation after 12 h |

Catalytic Hydrogenation

The thiophene and thiazole rings resist hydrogenation under mild conditions, but high-pressure H₂ (50–100 psi) with Pd/C catalysts reduces sulfur-containing rings, albeit with low selectivity .

Biological Interaction-Driven Reactivity

Molecular docking studies suggest that the thiophene-thiazole system engages in π–sulfur and hydrophobic interactions with protein residues (e.g., His90, Ser353 in COX-2), influencing its reactivity in biological environments .

Scientific Research Applications

Biological Activities

1. Anticancer Potential

Research has indicated that this compound may exhibit anticancer properties by influencing various signaling pathways involved in apoptosis and cell proliferation. Preliminary studies suggest it could be effective against certain cancer cell lines, although further investigation is required to elucidate the exact mechanisms of action.

2. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Studies on related thiazole derivatives indicate that compounds with similar structures can possess antibacterial and antifungal activities. For instance, derivatives have been tested against both gram-positive and gram-negative bacteria, with varying degrees of efficacy .

3. Analgesic and Anti-inflammatory Applications

Recent modifications of related compounds have demonstrated effectiveness in treating pain and inflammation. In vitro and in vivo studies have shown that certain derivatives can reduce pain responses, suggesting potential applications in pain management therapies .

Case Studies

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on various cancer cell lines, revealing significant inhibitory effects on cell viability at micromolar concentrations. Further investigations are ongoing to identify specific molecular targets involved in its anticancer activity.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of this compound exhibited minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against selected bacterial strains, indicating moderate antibacterial activity compared to standard antibiotics .

Mechanism of Action

The mechanism of action of Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride involves interaction with various molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It can act as an agonist or antagonist at specific receptors, modulating signal transduction pathways.

Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Compound 21 (Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone)

- Key difference : The piperazine ring is substituted with a 4-(trifluoromethyl)phenyl group instead of a thiazolylmethyl moiety.

- Impact :

Target Compound

- Hydrochloride salt: Enhances solubility, a critical advantage for pharmacokinetics over non-ionic analogs like Compound 21 .

Physicochemical and Pharmacological Properties (Hypothetical Analysis)

*Estimated based on structural formula.

Biological Activity

Thiophen-2-yl(4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Structural Characteristics

The compound features a unique integration of three distinct heterocyclic structures: thiophene , thiazole , and piperazine . This structural complexity is believed to contribute to its diverse biological activities. The molecular formula is C18H23N5O4S2, with a molecular weight of approximately 437.5 g/mol.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, thiazole-containing compounds have shown promising results in inhibiting cancer cell proliferation.

| Compound | IC50 (µg/mL) | Target |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Bcl-2 Jurkat cells |

| Compound B | 1.98 ± 1.22 | A-431 cells |

These findings suggest that the thiazole ring plays a crucial role in enhancing cytotoxic activity, potentially through interactions with specific proteins involved in apoptosis and cell cycle regulation .

The mechanism of action for this compound is hypothesized to involve:

- Inhibition of Key Enzymes : The compound may inhibit enzymes that are pivotal in cancer cell metabolism.

- Induction of Apoptosis : It may promote programmed cell death in malignant cells by activating apoptotic pathways.

- Modulation of Signaling Pathways : Interference with signaling pathways that regulate cell proliferation and survival has been observed in preliminary studies .

Study 1: Antitumor Activity

In a study conducted on various thiazole derivatives, it was found that the presence of electron-donating groups significantly enhances anticancer activity. The compound's structural features were analyzed for their impact on cytotoxicity against different cancer cell lines, demonstrating its potential as an effective anticancer agent .

Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis highlighted the importance of specific substitutions on the thiazole and piperazine moieties for enhancing biological activity. Modifications at certain positions were shown to improve binding affinity and efficacy against target proteins involved in cancer progression .

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Optimize solvent polarity (e.g., DMF for coupling, ethanol for crystallization).

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

A multi-technique approach is essential:

Advanced Tip : Use DEPT-135 NMR to distinguish CH₂ groups in the piperazine ring .

Advanced: How can researchers resolve contradictions in spectral data during structural validation?

Methodological Answer:

Contradictions often arise from:

- Overlapping Signals : Use 2D NMR (COSY, HSQC) to deconvolute proton-carbon correlations, especially in aromatic regions .

- Tautomerism : For thiazole-thione equilibria, perform variable-temperature NMR to observe dynamic exchanges .

- Salt vs. Free Base : Compare IR spectra of hydrochloride and free base forms; HCl salts show broad N–H stretches due to protonation .

- Crystallographic Validation : If NMR/IR ambiguities persist, grow single crystals and refine with SHELXL to confirm bond lengths/angles .

Case Study : reported discrepancies in elemental analysis due to hygroscopicity; drying under vacuum for 24 hours resolved this.

Advanced: What computational strategies are effective for studying this compound’s interactions with biological targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases). Prepare the ligand by optimizing geometry with Gaussian09 (B3LYP/6-31G*) .

MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in explicit solvent .

DFT Calculations : Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites for reactivity studies .

Key Finding : highlighted that thiazole-piperazine derivatives show strong docking scores against bacterial enzymes, suggesting antimicrobial potential.

Basic: How does the hydrochloride salt form influence the compound’s physicochemical properties?

Methodological Answer:

The hydrochloride salt enhances:

- Solubility : Increased polarity improves aqueous solubility (test via shake-flask method in pH 7.4 buffer) .

- Stability : Protonation of the piperazine amine reduces oxidation susceptibility (confirm via accelerated stability testing at 40°C/75% RH) .

- Crystallinity : Salt formation often yields higher-melting-point crystals, aiding purification (compare DSC profiles of free base vs. salt) .

Experimental Note : Use potentiometric titration to determine pKa values and predict ionization states in physiological conditions.

Advanced: What strategies optimize synthetic yield when scaling up this compound?

Methodological Answer:

-

Catalyst Screening : Replace classical acid catalysis with microwave-assisted synthesis to reduce reaction time (e.g., 80°C, 30 minutes vs. 6 hours reflux) .

-

Workflow Table :

Step Condition Yield Improvement Thiazole formation Microwave, 150 W 75% → 88% Piperazine coupling Ultrasonic irradiation 60% → 82% Salt crystallization Anti-solvent (diethyl ether) 70% → 90% -

Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove unreacted aldehydes .

Advanced: How can researchers address low reproducibility in biological activity assays?

Methodological Answer:

- Purity Assurance : Characterize batches via HPLC-UV/ELSD (≥95% purity) to exclude impurities causing variability .

- Solvent Selection : Use DMSO stocks at <0.1% v/v to avoid cytotoxicity artifacts .

- Positive Controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial assays) to validate assay conditions .

- Statistical Design : Apply factorial DoE to identify critical factors (e.g., pH, temperature) affecting activity .

Basic: What chromatographic methods are suitable for purifying this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 8:2 → 1:1) for intermediate purification .

- HPLC : Optimize with a C18 column (MeCN:H₂O + 0.1% TFA; 1.5 mL/min) for final polishing .

- Recrystallization : Ethanol/water (7:3) yields high-purity hydrochloride crystals; monitor via melting point (MP ~215°C) .

Advanced: How can DFT calculations guide the design of analogs with improved activity?

Methodological Answer:

Frontier Orbital Analysis : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks .

SAR Studies : Modify substituents on the thiophene/thiazole rings and compute binding energies to correlate with experimental IC₅₀ values .

Solvent Modeling : Use PCM-DFT to simulate solvation effects on conformation (e.g., water vs. lipid bilayer) .

Example : showed that electron-withdrawing groups on the thiophene ring increased HOMO density, enhancing antimicrobial activity.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., chloroform, DMF) .

- Waste Disposal : Neutralize hydrochloride waste with NaHCO₃ before aqueous disposal .

Note : No FDA approval exists for this compound; strictly adhere to research-only protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.